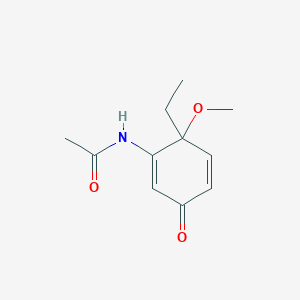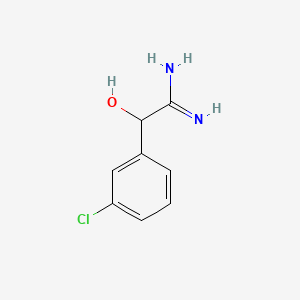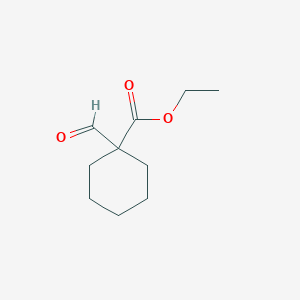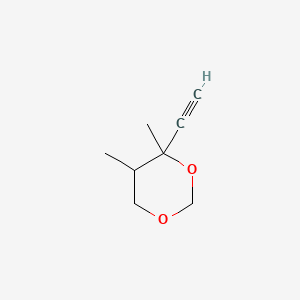
4-Ethynyl-4,5-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-4,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes both ethynyl and dioxane functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4,5-dimethyl-1,3-dioxane typically involves the condensation of tert-butanol with formaldehyde in the presence of catalysts such as synthetic zeolites and phosphoric acid. The reaction is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa . The selectivity towards the desired product can be optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve additional steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
4-Ethynyl-4,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted dioxanes. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and advanced materials .
科学的研究の応用
4-Ethynyl-4,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Ethynyl-4,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Additionally, the dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-2,4,4-trimethyl-1,3-dioxane: Similar structure but with additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
4-Ethynyl-4,5-dimethyl-1,3-dioxane is unique due to the presence of both ethynyl and dioxane functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
4-ethynyl-4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3 |
InChIキー |
JFEITSCXRDAUDA-UHFFFAOYSA-N |
正規SMILES |
CC1COCOC1(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
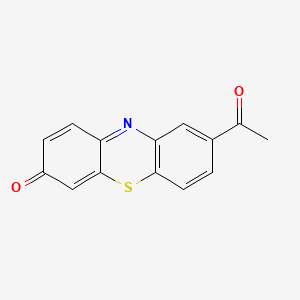
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
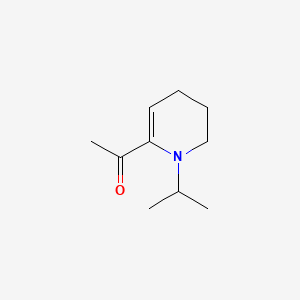
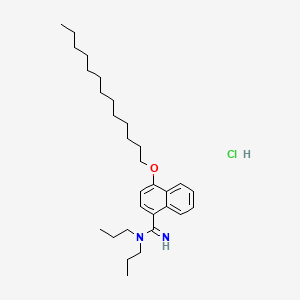
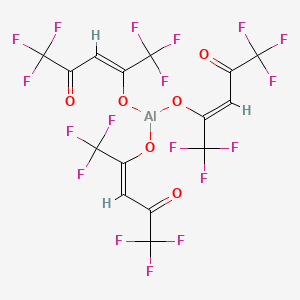
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
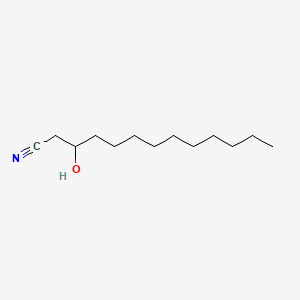
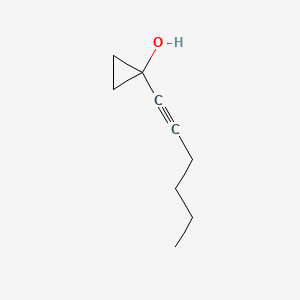
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
